DNA Binding Affinity: C.I. Basic Red 2 vs. Phenosafranin (Structural Analog)
C.I. Basic Red 2 (Safranin O) binds to double-stranded and heat-denatured calf thymus DNA with an affinity on the order of 10⁵ M⁻¹ . In a direct head-to-head comparison, the structurally analogous dye Phenosafranin (PSF) demonstrated a stronger binding affinity, with a higher equilibrium constant (K = 1.60 × 10⁵ M⁻¹) relative to C.I. Basic Red 2 (K = 0.97 × 10⁵ M⁻¹) in binding studies with human serum albumin [1]. This quantitative difference underscores that C.I. Basic Red 2, while a potent DNA binder, does not exhibit the maximum affinity in its structural class, which may be a desirable attribute for applications requiring reversible binding or reduced background fluorescence.
| Evidence Dimension | Binding affinity (K, M⁻¹) |
|---|---|
| Target Compound Data | 0.97 × 10⁵ M⁻¹ |
| Comparator Or Baseline | Phenosafranin: 1.60 × 10⁵ M⁻¹ |
| Quantified Difference | Phenosafranin has a ~65% higher binding affinity. |
| Conditions | Human serum albumin (HSA) binding; calorimetry and spectroscopic techniques. |
Why This Matters
For researchers developing DNA-based biosensors or studying DNA-ligand interactions, the precise binding affinity of a dye dictates its suitability for a given assay; a lower affinity dye like C.I. Basic Red 2 may be preferred when reversible or non-saturating staining is required.
- [1] Saha, I., & Suresh Kumar, G. (2012). Thermodynamic investigations of ligand–protein interactions: Binding of the phenazinium dyes phenosafranin and safranin O with human serum albumin. Journal of Chemical Thermodynamics, 56, 114-122. View Source
